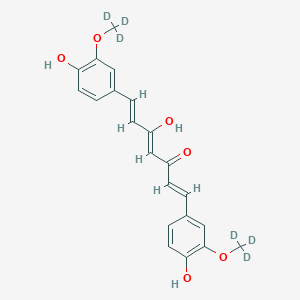

(1E,4Z,6E)-Curcumin-d6

描述

属性

IUPAC Name |

(1E,4Z,6E)-5-hydroxy-1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]hepta-1,4,6-trien-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-13,22,24-25H,1-2H3/b7-3+,8-4+,16-13-/i1D3,2D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUSSTSXXLLKKK-JGJCSXQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC([2H])([2H])[2H])/O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1E,4Z,6E)-Curcumin-d6 chemical structure and properties

Introduction

Curcumin, the principal curcuminoid found in the spice turmeric (Curcuma longa), is a natural phenolic compound extensively investigated for its therapeutic potential. It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antineoplastic, and neuroprotective properties.[1][2][3][4] The clinical utility of curcumin, however, is often limited by its low bioavailability due to poor absorption, rapid metabolism, and systemic elimination.[5] To accurately study its pharmacokinetics and metabolism, a stable, isotopically labeled internal standard is essential.

(1E,4Z,6E)-Curcumin-d6 is the deuterium-labeled form of curcumin, specifically designed for use as an internal standard in quantitative analyses by mass spectrometry.[1][4] The six deuterium atoms are incorporated into the two methoxy groups, providing a distinct mass shift without significantly altering the chemical behavior of the molecule.[1] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a symmetrical molecule that exists in keto-enol tautomeric forms. The enol form is generally more stable. The deuteration on the methoxy groups makes it an ideal tool for bioanalytical studies.

2.1 Chemical Identity

The fundamental identification details for this compound are summarized below.

| Identifier | Value |

| Formal Name | (1E,4Z,6E)-5-hydroxy-1,7-bis[4-hydroxy-3-(methoxy-d3)phenyl]-1,4,6-heptatrien-3-one[1] |

| CAS Number | 1335198-02-1[1][6] |

| Molecular Formula | C₂₁H₁₄D₆O₆[1] |

| SMILES | OC(/C=C/C1=CC(OC([2H])([2H])[2H])=C(O)C=C1)=C\C(/C=C/C2=CC(OC([2H])([2H])[2H])=C(O)C=C2)=O[1][6] |

| InChI Key | ZIUSSTSXXLLKKK-JGJCSXQMSA-N[1] |

2.2 Physicochemical Properties

The key physical and chemical properties are presented in the following table.

| Property | Value |

| Formula Weight | 374.4 g/mol [1] |

| Appearance | Solid; Orange to Dark Orange[1][2] |

| Purity | ≥99% deuterated forms (d₁-d₆)[1] |

| Solubility | Acetone: >20 mg/mL; 0.1 M NaOH: >3 mg/mL[1] |

| Storage | Store at -20°C or in a refrigerator[2][7] |

| Stability | ≥ 4 years under recommended storage conditions[1] |

Biological Context and Applications

While this compound is not intended for direct therapeutic use, it is indispensable for research on its non-labeled counterpart, curcumin. The biological activities described here refer to unlabeled curcumin, which Curcumin-d6 is used to quantify and study.

3.1 Primary Application: Internal Standard

The primary application of this compound is as an internal standard for the precise quantification of curcumin in biological matrices such as plasma, urine, and feces using Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4][8] Its co-elution with native curcumin and distinct mass-to-charge ratio (m/z) allow for correction of analytical variability during sample preparation and analysis, ensuring high accuracy and precision.[8]

3.2 Curcumin's Key Signaling Pathways

Curcumin exerts its effects by modulating multiple signaling pathways. Curcumin-d6 is a critical tool for studies aiming to elucidate these mechanisms by enabling accurate measurement of curcumin concentrations that elicit these effects.

-

Inhibition of NF-κB Pathway: Curcumin is a potent inhibitor of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which plays a central role in inflammatory responses.[4] It prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[4]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Curcumin-d6 | 1246833-26-0 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Curcumin | C21H20O6 | CID 969516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. clearsynth.com [clearsynth.com]

- 8. A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of (1E,4Z,6E)-Curcumin-d6

This technical guide provides a comprehensive overview of the synthesis and characterization of (1E,4Z,6E)-Curcumin-d6, a deuterated internal standard crucial for the accurate quantification of curcumin in various biological matrices. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

Curcumin, a natural polyphenol extracted from the rhizome of Curcuma longa, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] However, the clinical translation of curcumin is often hampered by its low bioavailability.[1] Accurate and reliable quantification of curcumin in biological samples is therefore essential for pharmacokinetic and metabolic studies. This compound serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, enabling precise measurement of curcumin levels.[2][3] This guide details a common synthetic route and the expected analytical characterization of this important research tool.

Synthesis of this compound

The synthesis of this compound typically follows a modified Pabon's method, which involves the condensation of a deuterated vanillin derivative with 2,4-pentanedione.[4] The key to synthesizing the deuterated analog is the use of vanillin with a deuterated methoxy group (vanillin-d3).

General Reaction Scheme

The overall synthetic pathway can be depicted as follows:

Caption: General synthetic scheme for this compound.

Experimental Protocol

The following is a detailed experimental protocol adapted from general procedures for curcuminoid synthesis.[4]

-

Formation of the Boron-Pentanedione Complex: In a round-bottom flask, dissolve 2,4-pentanedione (1.0 eq) and boric anhydride (0.5 eq) in anhydrous ethyl acetate. Stir the solution under a nitrogen atmosphere at 70°C for 3 hours.

-

Preparation of the Aldehyde Solution: In a separate flask, dissolve vanillin-d3 (2.4 eq) and tributyl borate (2.4 eq) in anhydrous ethyl acetate and stir for 1 hour under a nitrogen atmosphere.

-

Condensation Reaction: Add the aldehyde solution to the boron-pentanedione complex. Subsequently, add a solution of n-butylamine (0.12 eq) in anhydrous ethyl acetate dropwise.

-

Reaction Progression: Stir the reaction mixture at 70°C for 10-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: After the reaction is complete, quench the reaction by adding 1N HCl. Continue stirring at 70°C for an additional hour.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Physicochemical Properties

| Property | Value | Reference |

| Formal Name | (1E,4Z,6E)-5-hydroxy-1,7-bis[4-hydroxy-3-(methoxy-d3)phenyl]-1,4,6-heptatrien-3-one | [5] |

| Molecular Formula | C₂₁H₁₄D₆O₆ | [5] |

| Formula Weight | 374.4 g/mol | [5] |

| Appearance | Orange-yellow solid | [1] |

| Purity | ≥98% | |

| Deuterated Forms | ≥99% (d₁-d₆) | [5] |

Spectroscopic and Chromatographic Data

The following table summarizes the expected characterization data for this compound.

| Technique | Expected Results |

| ¹H NMR | The spectrum will be similar to that of unlabeled curcumin, with the notable absence of the singlet corresponding to the methoxy (-OCH₃) protons, which typically appears around 3.9 ppm.[6] Other characteristic signals include those for the aromatic, vinylic, and enolic protons. |

| ¹³C NMR | The ¹³C NMR spectrum is expected to be nearly identical to that of unlabeled curcumin.[7] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (m/z ≈ 374.4).[5] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | The retention time of this compound should be very similar to that of unlabeled curcumin under the same chromatographic conditions.[8][9] A typical HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like formic or acetic acid, with UV detection at approximately 425 nm.[8][9] |

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound can be visualized as follows:

Caption: Workflow for the synthesis and characterization of Curcumin-d6.

Conclusion

This technical guide outlines a reliable method for the synthesis of this compound and the analytical techniques required for its thorough characterization. The availability of this high-purity, isotopically labeled internal standard is indispensable for advancing the understanding of curcumin's pharmacokinetics and metabolism, thereby supporting its development as a potential therapeutic agent.

References

- 1. Curcumin | C21H20O6 | CID 969516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Curcuminoids and Evaluation of Their Cytotoxic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. rsc.org [rsc.org]

- 7. Curcumin annotated NMR 400 MHz DMSOd6 data[13C.jdx] - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 8. Curcumin | SIELC Technologies [sielc.com]

- 9. Improved HPLC method for the determination of curcumin, demethoxycurcumin, and bisdemethoxycurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterated Curcumin in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, has garnered significant scientific interest for its antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic potential is often hindered by poor bioavailability and rapid metabolism. To accurately study its pharmacokinetics, metabolism, and therapeutic effects, researchers rely on isotopically labeled analogs, with deuterated curcumin being a principal tool. This technical guide provides a comprehensive overview of the applications of deuterated curcumin in research, with a focus on its use as an internal standard in quantitative analysis, its synthesis, and its role in enhancing our understanding of curcumin's biological activities.

Core Applications of Deuterated Curcumin in Research

The primary application of deuterated curcumin, most commonly hexadeuterated curcumin (curcumin-d6), is as an internal standard for quantitative analysis using mass spectrometry. Its utility stems from the fact that it is chemically identical to curcumin, co-elutes during chromatography, and has a distinct mass, allowing for precise quantification of the non-deuterated analyte in complex biological matrices.

Beyond its role as an analytical tool, deuterated curcumin is also utilized to:

-

Investigate Metabolic Pathways: By tracing the metabolic fate of deuterated curcumin, researchers can identify and quantify its various metabolites, such as curcumin glucuronide and curcumin sulfate.[1]

-

Explore the Kinetic Isotope Effect: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. By strategically placing deuterium atoms at sites of metabolic activity, the rate of metabolism can be slowed. This "kinetic isotope effect" can be exploited to improve the pharmacokinetic profile of curcumin and to study the mechanisms of its enzymatic degradation.[2]

-

Enhance Therapeutic Properties: Preliminary research suggests that deuteration may enhance certain biological activities of curcumin, such as its antifungal and anti-tubercular effects, potentially due to altered metabolism and a longer biological half-life.[3]

Quantitative Analysis using Deuterated Curcumin as an Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of curcumin and its metabolites in biological samples. The use of a deuterated internal standard like curcumin-d6 is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Curcumin in Human Plasma

This protocol provides a general framework for the quantification of curcumin in human plasma using curcumin-d6 as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of curcumin-d6 internal standard solution (concentration will be dependent on the expected analyte concentration range).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., Waters XTerra® MS C18, 2.1 mm × 50 mm, 3.5 µm).[4]

-

Mobile Phase A: 10.0 mM ammonium formate in water (pH 3.0).[4]

-

Mobile Phase B: Methanol.[4]

-

Flow Rate: 0.250 mL/min.[4]

-

Gradient Program: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute curcumin and its metabolites, followed by a re-equilibration step.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[5]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific mass transitions for curcumin and curcumin-d6 are monitored.

-

Data Presentation: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Curcumin | 367.15 | 134.1 | Varies by instrument |

| Curcumin-d6 | 373.15 | 134.1 | Varies by instrument |

Note: The optimal collision energy is instrument-dependent and needs to be determined empirically.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ABC Herbalgram Website [herbalgram.org]

- 4. An LC-MS/MS method for simultaneous determination of curcumin, curcumin glucuronide and curcumin sulfate in a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(1E,4Z,6E)-Curcumin-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (1E,4Z,6E)-Curcumin-d6, a deuterated analog of curcumin. This document furnishes essential chemical and physical data, detailed experimental protocols for its primary application as an internal standard, and an exploration of the core signaling pathways influenced by its non-deuterated counterpart, curcumin.

Core Compound Data

This compound is a stable isotope-labeled version of curcumin, a naturally occurring polyphenol found in turmeric. The incorporation of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of curcumin in complex biological matrices.

| Property | Value | Reference |

| CAS Number | 1335198-02-1 | [1][2] |

| Molecular Formula | C₂₁H₁₄D₆O₆ | [1][2] |

| Molecular Weight | 374.42 g/mol | [1][3] |

| Formal Name | (1E,4Z,6E)-5-hydroxy-1,7-bis[4-hydroxy-3-(methoxy-d3)phenyl]-1,4,6-heptatrien-3-one | [2] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [2] |

| Appearance | Solid | [2] |

| Solubility | >20 mg/mL in Acetone; >3 mg/mL in 0.1 M NaOH | [2] |

Experimental Protocol: Quantification of Curcumin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a validated method for the accurate quantification of curcumin in human plasma, a critical procedure in pharmacokinetic and bioavailability studies.

Materials and Reagents

-

Curcumin standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol, HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium formate

-

Ultrapure water

-

Human plasma (K₂EDTA)

-

Dimethyl sulfoxide (DMSO)

Instrumentation

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Solutions

-

Curcumin Stock Solution (1 mg/mL): Accurately weigh and dissolve curcumin in DMSO.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO.[4]

-

Working Standard Solutions: Prepare serial dilutions of the curcumin stock solution in ACN to create calibration curve standards.

-

Internal Standard Working Solution (e.g., 25 ng/mL): Dilute the this compound stock solution with ACN.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples to room temperature.

-

To 50 µL of plasma, add the internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.[4]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at 20°C.[4]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Column: Waters XTerra® MS C18 column (2.1 mm × 50 mm, 3.5 µm) or equivalent.[5]

-

Mobile Phase: A gradient elution using a mixture of methanol and 10.0 mM ammonium formate (pH 3.0) is a common approach.[5] An alternative is a gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.250 mL/min.[5]

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[5]

-

MRM Transitions:

-

Curcumin: m/z 367.16 → 148.99

-

This compound: m/z 373.20 → 176.18

-

-

Data Analysis

Construct a calibration curve by plotting the peak area ratio of curcumin to the internal standard against the concentration of the curcumin standards. The concentration of curcumin in the plasma samples can then be determined from this curve.

Curcumin's Impact on Cellular Signaling Pathways

Curcumin, the non-deuterated analyte, is known to modulate a multitude of signaling pathways, contributing to its anti-inflammatory, antioxidant, and anti-cancer properties.[6][7] The following diagrams illustrate some of the key pathways affected by curcumin.

References

- 1. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

The Physical and Chemical Stability of (1E,4Z,6E)-Curcumin-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of (1E,4Z,6E)-Curcumin-d6, a deuterated analog of curcumin. Given the limited direct research on the stability of Curcumin-d6, this document extrapolates from the extensive data available for unlabeled curcumin and discusses the potential effects of deuteration. This compound is primarily utilized as an internal standard for the quantification of curcumin in various analytical methods, particularly mass spectrometry.[1][2] Its stability is a critical factor for ensuring accurate and reproducible results in preclinical and clinical research.

Chemical Structure and Properties

This compound, also known as (1E,6E)-1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]hepta-1,6-diene-3,5-dione, is a symmetrical molecule with deuterium atoms replacing the hydrogen atoms on the two methoxy groups. This isotopic labeling provides a distinct mass signature for use in mass spectrometry without significantly altering the molecule's chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₁₄D₆O₆ | [2] |

| Molecular Weight | 374.4 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility | >20 mg/mL in Acetone; >3 mg/mL in 0.1 M NaOH | [2] |

| Storage | -20°C | [2] |

| Long-term Stability | ≥ 4 years (under recommended storage) | [2] |

Known Degradation Pathways of Curcumin

The stability of Curcumin-d6 is predicted to be influenced by the same factors that affect unlabeled curcumin, namely pH, light, temperature, and oxidative stress. The primary degradation pathways for curcumin are hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

Curcumin is highly unstable in neutral to alkaline aqueous solutions.[3] The degradation follows first-order kinetics and is pH-dependent, with rapid degradation occurring at pH values above 7.0.[4][5] The major degradation products of hydrolysis include ferulic acid, vanillin, and feruloyl methane.[6]

Oxidative Degradation

At physiological pH, curcumin undergoes autoxidation.[7] This process involves the incorporation of oxygen and leads to the formation of a major product, bicyclopentadione.[4][6] Other byproducts can also be formed through this pathway.

Photodegradation

Curcumin is sensitive to light and can degrade upon exposure to both UV and visible light.[8][9] Photodegradation can lead to a loss of the characteristic yellow color of curcumin solutions. The degradation products are similar to those from hydrolysis and oxidation, including vanillin and ferulic acid.

References

- 1. Facile synthesis of deuterated and [14C]labeled analogues of vanillin and curcumin for use as mechanistic and analytical tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Degradation of curcumin: From mechanism to biological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Kinetic Degradation Study of Curcumin in Its Free Form and Loaded in Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Kinetic Degradation Study of Curcumin in Its Free Form and Loaded in Polymeric Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [scholarworks.umass.edu]

- 7. Unraveling Curcumin Degradation: AUTOXIDATION PROCEEDS THROUGH SPIROEPOXIDE AND VINYLETHER INTERMEDIATES EN ROUTE TO THE MAIN BICYCLOPENTADIONE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability of curcumin in different solvent and solution media: UV-visible and steady-state fluorescence spectral study - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Precision: A Technical Guide to the Isotopic Purity and Labeling Efficiency of Curcumin-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of Curcumin-d6, a critical internal standard and tracer for the quantitative analysis of curcumin. Designed for researchers, scientists, and drug development professionals, this document outlines the key quality attributes of Curcumin-d6, details the experimental protocols for its use, and visualizes the associated biological and analytical pathways.

Core Concepts: Isotopic Purity and Labeling Efficiency

In the context of deuterated standards like Curcumin-d6, isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, six). It is a critical measure of the quality of the stable isotope-labeled compound. High isotopic purity is essential to minimize isotopic interference with the analyte being quantified, thereby ensuring the accuracy and precision of analytical methods.

Labeling efficiency , while often used interchangeably with isotopic purity, can also refer to the success of the chemical synthesis process in incorporating the deuterium labels at the intended positions within the molecule. For Curcumin-d6, the deuterium atoms are typically located on the two methoxy groups.

Quantitative Data Summary

The isotopic purity of commercially available Curcumin-d6 is consistently high, ensuring its reliability as an internal standard. The following table summarizes the reported purity levels from various suppliers.

| Supplier/Source | Purity Specification |

| MedChemExpress | 99.78%[1] |

| Cayman Chemical | ≥99% deuterated forms (d1-d6)[2] |

| LGC Standards | 99 atom % D, min 98% Chemical Purity[3] |

| Shanghai Yuanye Biotechnology Co., Ltd. | > 95%[4] |

Experimental Protocols: Quantification of Curcumin Using Curcumin-d6

Curcumin-d6 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of curcumin and its metabolites in biological matrices.[5][6]

Sample Preparation: Protein Precipitation

This method is commonly used for plasma samples.[5]

-

Objective: To remove proteins that can interfere with the analysis and damage the analytical column.

-

Procedure:

-

To a plasma sample, add a solution of Curcumin-d6 (internal standard).

-

Add a protein precipitating agent, such as methanol or acetonitrile.[5][7]

-

Vortex the mixture to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 4000 rpm) to pellet the precipitated proteins.[7]

-

Collect the supernatant for LC-MS/MS analysis.

-

Chromatographic Separation: Reversed-Phase HPLC/UPLC

-

Objective: To separate curcumin and Curcumin-d6 from other components in the sample matrix before detection.

-

Typical Column: C18 columns (e.g., Waters XTerra® MS C18, ACQUITY UPLC BEH).[5]

-

Mobile Phase: A gradient elution is often used with a combination of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10.0 mM ammonium formate, pH 3.0 or 0.1% formic acid).[5][6]

-

Flow Rate: A typical flow rate is around 0.250 mL/min.[5]

Detection: Tandem Mass Spectrometry (MS/MS)

-

Objective: To specifically and sensitively detect and quantify curcumin and Curcumin-d6.

-

Ionization Mode: Negative electrospray ionization (ESI-) is commonly used.[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

Curcumin: m/z 367.16 → 148.99

-

Curcumin-d6: m/z 373.20 → 176.180

-

Note: Specific m/z values may vary slightly depending on the instrument and conditions.

-

Visualizations

Signaling Pathways Influenced by Curcumin

Curcumin is known to modulate several key signaling pathways involved in inflammation, cell proliferation, and antioxidant response. As a tracer, Curcumin-d6 can be used to study the pharmacokinetics and metabolism of curcumin, which in turn influences these pathways.

Caption: Curcumin's influence on NF-κB, MAPKs, and Nrf2 signaling pathways.

Experimental Workflow for Curcumin Quantification

The following diagram illustrates the typical workflow for quantifying curcumin in a biological sample using Curcumin-d6 as an internal standard.

Caption: A typical experimental workflow for curcumin analysis using LC-MS/MS.

Conclusion

Curcumin-d6 is a high-purity, reliable internal standard essential for the accurate quantification of curcumin in various research and development settings. The well-established experimental protocols, particularly those employing LC-MS/MS, provide the necessary sensitivity and selectivity for pharmacokinetic and metabolic studies. Understanding the quality attributes of Curcumin-d6 and the methodologies for its use is paramount for generating robust and reproducible data in the study of curcumin's therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Curcumin-d6 (dimethoxy-d6) | LGC Standards [lgcstandards.com]

- 4. Comparative Pharmacokinetic Assessment of Curcumin in Rats Following Intratracheal Instillation Versus Oral Administration: Concurrent Detection of Curcumin and Its Conjugates in Plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

The Kinetic Advantage: A Technical Examination of Deuterated Curcumin's Enhanced Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Curcumin, the principal curcuminoid of turmeric, has long been investigated for its therapeutic potential across a spectrum of diseases, owing to its anti-inflammatory, antioxidant, and anticancer properties. However, its clinical utility has been significantly hampered by poor oral bioavailability, rapid metabolism, and chemical instability. Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium, presents a promising strategy to overcome these pharmacokinetic hurdles. This technical guide provides a comprehensive analysis of the biological activities of deuterated curcumin versus its natural counterpart, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The evidence suggests that by attenuating metabolic breakdown, deuteration can enhance the therapeutic efficacy of curcumin, making it a more viable candidate for drug development.

Introduction: The Rationale for Deuterating Curcumin

Curcumin's therapeutic promise is well-documented in preclinical studies, where it has been shown to modulate multiple signaling pathways implicated in various diseases.[1][2][3] Despite these promising in vitro and in vivo findings, the translation to clinical success has been challenging. The primary obstacle lies in its pharmacokinetic profile. Following oral administration, curcumin undergoes extensive first-pass metabolism, primarily through glucuronidation and sulfation, leading to very low systemic bioavailability.[4][5][6][7][8][9][10][11][12][13][14][15][16][17]

The carbon-hydrogen (C-H) bond is a primary site for metabolic oxidation. The carbon-deuterium (C-D) bond is significantly stronger than the C-H bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down the rate of metabolism, thereby increasing the plasma concentration and half-life of the deuterated compound. This fundamental principle underpins the development of deuterated curcumin, with the hypothesis that an improved pharmacokinetic profile will lead to enhanced biological activity.

Comparative Biological Activities: Quantitative Insights

While direct, head-to-head quantitative data for all biological activities of deuterated curcumin is still emerging, existing studies and data on other curcumin derivatives provide a strong basis for its potential advantages.

Pharmacokinetics

The primary rationale for deuterating curcumin is to improve its pharmacokinetic profile. While specific quantitative data (AUC, Cmax, t1/2) for deuterated curcumin from head-to-head comparative studies are not yet widely published, the known mechanism of deuteration suggests a significant improvement over standard curcumin. The increased strength of the C-D bond is expected to slow down metabolic processes, leading to higher plasma concentrations and a longer half-life.

Table 1: Representative Pharmacokinetic Parameters of Oral Curcumin Formulations in Rats

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Bioavailability (%) | Reference |

| Curcumin Powder (Sigma) | 250 | 17.79 | 3.1 | [8] |

| Curcumin Powder (GNC) | 250 | 12.6 | 0.9 | [8] |

| Curcumin Powder (Vitamin Shoppe) | 250 | 9.92 | 0.6 | [8] |

| Curcumin (in yoghurt) | 500 | 60 ± 10 | ~0.47 | [14] |

Note: This table illustrates the typically low bioavailability of standard curcumin formulations and does not include data for deuterated curcumin due to a lack of available direct comparative studies.

Antimicrobial Activity

A direct comparison of deuterated curcumin and curcumin has demonstrated its potential for enhanced antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity of Deuterated Curcumin vs. Curcumin

| Activity | Finding | Reference |

| Antibacterial | Deuterated curcumin showed equipotent activity compared to curcumin. | [18] |

| Antifungal | Deuterated curcumin exhibited better activity than curcumin. | [18] |

| Anti-tubercular | Deuterated curcumin demonstrated superior activity over curcumin. | [18] |

Anticancer Activity

Numerous studies have reported the IC50 values for curcumin and its analogs against various cancer cell lines. While specific data for deuterated curcumin is sparse, the data for other derivatives suggest that structural modifications can significantly enhance anticancer potency.

Table 3: Comparative IC50 Values of Curcumin and its Analogs in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Curcumin | MDA-MB-231 (Breast Cancer) | 30.78 (72h) | [19] |

| Nanocurcumin | MDA-MB-231 (Breast Cancer) | 12.99 (72h) | [19] |

| Curcumin | MCF-7 (Breast Cancer) | >100 (24h) | [20] |

| Curcumin Derivative 3 | MCF-7 (Breast Cancer) | 30.05 (24h) | [20] |

| Curcumin Derivative 5 | MCF-7 (Breast Cancer) | 12.91 (24h) | [20] |

| Curcumin Derivative 6 | MCF-7 (Breast Cancer) | 14.21 (24h) | [20] |

| Curcumin | HCT-116 (Colon Cancer) | 10 | [21] |

| Curcumin | A549 (Lung Cancer) | 11.2 | [21] |

| Curcumin Analog (C212) | HL60 (Leukemia) | ~2.5 | [22] |

| Curcumin | HL60 (Leukemia) | ~15 | [22] |

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory and antioxidant effects of curcumin are central to its therapeutic potential. Studies on curcumin derivatives indicate that modifications to the parent structure can lead to enhanced activity.

Table 4: Comparative Anti-inflammatory and Antioxidant Activity

| Activity | Compound | Metric | Result | Reference |

| Anti-inflammatory | Curcumin | Inhibition of NF-κB (IC50) | 18.2 ± 3.9 µM | [23] |

| Demethoxycurcumin (DMC) | Inhibition of NF-κB (IC50) | 12.1 ± 7.2 µM | [23] | |

| Bisdemethoxycurcumin (BDMC) | Inhibition of NF-κB (IC50) | 8.3 ± 1.6 µM | [23] | |

| Antioxidant | NI Curcumin | Total ORAC Value | >1,500,000 µmole TE/g | [24] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the comparison of deuterated and non-deuterated curcumin.

Synthesis of Deuterated Curcumin (d6-Curcumin)

A common method for synthesizing d6-curcumin involves the use of deuterated vanillin.

Protocol:

-

Preparation of Boron-Acetylacetone Complex: Acetylacetone is reacted with boric anhydride in an appropriate solvent like ethyl acetate.

-

Condensation Reaction: Deuterated vanillin (with deuterium on the methoxy groups) and tributyl borate are added to the reaction mixture.

-

Catalysis: The reaction is stirred at an elevated temperature (e.g., 80°C), and a catalyst such as n-butylamine is added dropwise.

-

Reaction Monitoring and Purification: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is subjected to an aqueous workup, and the organic layer is extracted, dried, and concentrated. The crude product is then purified by recrystallization or chromatography to yield d6-curcumin.

Pharmacokinetic Analysis in Rats

Protocol:

-

Animal Model: Male Wistar rats are typically used.

-

Drug Administration: A single oral dose of either curcumin or deuterated curcumin, formulated in a suitable vehicle (e.g., a suspension in 0.5% carboxymethylcellulose), is administered by gavage.

-

Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

LC-MS/MS Analysis: Plasma concentrations of the parent compound and its metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[25][26][27][28] A deuterated internal standard is used for accurate quantification.

-

Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of curcumin or deuterated curcumin for specific time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell viability (IC50) is calculated from the dose-response curve.[29]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Protocol:

-

Animal Model: Wistar rats or Swiss albino mice are used.

-

Treatment: Animals are pre-treated with oral doses of curcumin, deuterated curcumin, or a control vehicle one hour before the induction of inflammation.

-

Induction of Edema: A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.[30][31][32]

Signaling Pathway Modulation

Curcumin exerts its biological effects by interacting with a multitude of cellular signaling pathways. Deuterated curcumin, with its enhanced stability, is expected to modulate these pathways more effectively.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. Curcumin is a known inhibitor of the NF-κB pathway.[13][14][33][34][35][36]

Caption: Inhibition of the NF-κB signaling pathway by curcumin.

STAT3 Signaling Pathway

The STAT3 transcription factor is a key player in cancer cell proliferation, survival, and metastasis. Curcumin has been shown to inhibit the STAT3 signaling pathway.[8][21][37][38][39][40][41]

Caption: Inhibition of the STAT3 signaling pathway by curcumin.

Conclusion and Future Directions

The deuteration of curcumin represents a scientifically sound and promising strategy to enhance its therapeutic potential. By improving its metabolic stability and, consequently, its bioavailability, deuterated curcumin is poised to exhibit superior biological activities compared to its parent compound. While direct comparative data, particularly in the realm of pharmacokinetics, is still needed to fully quantify this advantage, the existing evidence from antimicrobial studies and the enhanced efficacy of other curcumin derivatives strongly support the potential of this approach.

Future research should focus on conducting comprehensive head-to-head preclinical and clinical studies to establish the pharmacokinetic and pharmacodynamic profiles of deuterated curcumin. Such studies will be instrumental in determining its therapeutic window and optimal dosing regimens for various disease indications. The development of deuterated curcumin could finally unlock the full therapeutic promise of this ancient medicinal compound, paving the way for its successful translation into a modern pharmaceutical agent.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Curcumin, Inflammation, and Chronic Diseases: How Are They Linked? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The oral bioavailability of curcumin from micronized powder and liquid micelles is significantly increased in healthy humans and differs between sexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Developments in Delivery, Bioavailability, Absorption and Metabolism of Curcumin: the Golden Pigment from Golden Spice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cmaj.ca [cmaj.ca]

- 8. Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ABC Herbalgram Website [herbalgram.org]

- 10. Research Portal [scholarship.libraries.rutgers.edu]

- 11. A pharmacokinetic study and critical reappraisal of curcumin formulations enhancing bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of Curcumin Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Curcumin Pharmacokinetic and Pharmacodynamic Evidences in Streptozotocin-Diabetic Rats Support the Antidiabetic Activity to Be via Metabolite(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative absorption of curcumin formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of a Single Dose of Turmeric Curcuminoids Depends on Formulation: Results of a Human Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. annexpublishers.co [annexpublishers.co]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of the Antiproliferative Effects of Curcumin and Nanocurcumin in MDA-MB231 as a Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Nature Identical Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Liquid Chromatography–Tandem Mass Spectrometric Method for Quantification of Curcumin-O-Glucuronide and Curcumin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. japsonline.com [japsonline.com]

- 28. researchgate.net [researchgate.net]

- 29. Anticancer Activity of Curcumin on Human Breast Adenocarcinoma: Role of Mcl-1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]

- 31. Anti-inflammatory effect of different curcumin preparations on adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Turmeric (Curcuma longa) inhibits inflammatory nuclear factor (NF)-κB and NF-κB-regulated gene products and induces death receptors leading to suppressed proliferation, induced chemosensitization, and suppressed osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Curcumin inhibits NF-kappaB activation and reduces the severity of experimental steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Structurally modified curcumin analogs inhibit STAT3 phosphorylation and promote apoptosis of human renal cell carcinoma and melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Curcumin suppresses constitutive activation of STAT-3 by up-regulating protein inhibitor of activated STAT-3 (PIAS-3) in ovarian and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Curcumin inhibits constitutive STAT3 phosphorylation in human pancreatic cancer cell lines and downregulation of survivin/BIRC5 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Curcumin Inhibits STAT3 Signaling in the Colon of Dextran Sulfate Sodium-treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Kinetic Shield: A Technical Guide to the Pharmacokinetics and Metabolism of Deuterated Curcumin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Curcumin, a polyphenol extracted from Curcuma longa, has garnered significant scientific interest for its pleiotropic therapeutic properties. However, its clinical translation has been severely hampered by poor oral bioavailability, rapid metabolism, and swift systemic elimination. A promising strategy to overcome these pharmacokinetic hurdles is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This "kinetic shield" can significantly alter metabolic pathways by leveraging the kinetic isotope effect (KIE), thereby enhancing the drug's systemic exposure and therapeutic efficacy. This technical guide provides an in-depth analysis of the pharmacokinetics and metabolism of deuterated curcumin, summarizing available data, detailing experimental methodologies, and visualizing key processes to support further research and development in this area. While direct comparative in vivo pharmacokinetic data for deuterated curcumin remains limited in publicly accessible literature, this guide synthesizes foundational knowledge on curcumin's metabolism and the established principles of deuteration to provide a comprehensive overview for the scientific community.

Introduction: The Challenge of Curcumin's Bioavailability

Curcumin has demonstrated a wide range of biological activities in preclinical studies, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Despite these promising findings, clinical trials have often yielded disappointing results due to curcumin's challenging pharmacokinetic profile. Following oral administration, curcumin exhibits:

-

Low Aqueous Solubility: Limiting its dissolution and absorption in the gastrointestinal tract.[2]

-

Extensive First-Pass Metabolism: Primarily in the intestine and liver, where it undergoes rapid reduction and conjugation.[2][3]

-

Rapid Systemic Clearance: Leading to very low plasma concentrations of the parent compound.[1][4]

These factors contribute to an oral bioavailability of less than 1% in rats and often undetectable levels in humans at therapeutic doses.[5][6]

The Deuteration Strategy: Enhancing Metabolic Stability

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (the common isotope of hydrogen). This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The cleavage of this bond is often the rate-limiting step in enzymatic metabolism. By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism at that site can be significantly reduced. This phenomenon, known as the Kinetic Isotope Effect (KIE) , can lead to:

-

Increased plasma concentrations (Cmax)

-

Prolonged plasma half-life (t1/2)

-

Increased overall systemic exposure (AUC)

Synthesis of Deuterated Curcumin

The synthesis of deuterated curcumin for research purposes is a critical first step in evaluating its pharmacokinetic properties. Several methods have been reported, with a common approach involving the condensation of a deuterated vanillin precursor with acetylacetone.

Representative Synthesis Protocol

A frequently cited method for preparing deuterated curcumin, specifically [d6]-curcumin where the methoxy groups are deuterated, is adapted from Pabon's synthesis.[2]

Materials:

-

[d3]-Vanillin

-

Acetylacetone

-

Boric anhydride

-

Tributyl borate

-

Butylamine

-

Ethyl acetate

-

Hydrochloric acid

Procedure:

-

Formation of the Boron-Acetylacetone Complex: Acetylacetone is reacted with boric anhydride in the presence of tributyl borate to form a boron complex.

-

Condensation Reaction: [d3]-Vanillin is added to the boron-acetylacetone complex in ethyl acetate.

-

Catalysis: Butylamine is added as a catalyst to facilitate the condensation reaction.

-

Hydrolysis: The reaction mixture is treated with hydrochloric acid to hydrolyze the boron complex and yield [d6]-curcumin.

-

Purification: The crude product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Quality Control: The final product's identity and purity are confirmed using techniques like mass spectrometry (MS) to verify the incorporation of deuterium and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

Pharmacokinetics of Curcumin and the Hypothesized Impact of Deuteration

Pharmacokinetic Parameters of Standard Curcumin

The following table summarizes representative pharmacokinetic parameters of standard curcumin from various studies. It is important to note that these values can vary significantly based on the formulation, dose, and animal model.

| Parameter | Species | Dose | Formulation | Cmax | Tmax | AUC | Half-life (t1/2) | Reference |

| Curcumin | Rat | 2 g/kg (oral) | Suspension | 1.35 ± 0.23 µg/mL | 0.83 h | - | - | [4] |

| Curcumin | Human | 2 g (oral) | Powder | ~0.006 µg/mL | 1 h | - | - | [4] |

| Curcumin | Human | 3.6 g (oral) | Powder | 11.1 nmol/L | 1 h | - | - | [1] |

| Curcumin Metabolites (Glucuronides/Sulfates) | Human | 10 g (oral) | Capsules | 2.30 ± 0.26 µg/mL | 3.29 ± 0.43 h | 35.33 ± 3.78 µg/mLhr | 6.77 ± 0.83 h | [7] |

| Curcumin Metabolites (Glucuronides/Sulfates) | Human | 12 g (oral) | Capsules | 1.73 ± 0.19 µg/mL | 3.29 ± 0.43 h | 26.57 ± 2.97 µg/mLhr | 6.77 ± 0.83 h | [7] |

Expected Pharmacokinetic Profile of Deuterated Curcumin

Deuteration at the methoxy groups and potentially other metabolically active sites is expected to significantly alter the pharmacokinetic profile.

| Parameter | Expected Change with Deuteration | Rationale |

| Cmax | Increase | Reduced first-pass metabolism allows more of the parent drug to reach systemic circulation. |

| Tmax | May increase | Slower metabolism could lead to a more gradual absorption phase. |

| AUC | Significant Increase | Reduced metabolic clearance leads to greater overall drug exposure over time. |

| Half-life (t1/2) | Increase | Slower metabolism and elimination from the body. |

Metabolism of Curcumin and the Role of Deuteration

The metabolism of curcumin is a key determinant of its low bioavailability. Understanding these pathways is crucial for predicting the impact of deuteration.

Major Metabolic Pathways of Curcumin

Curcumin undergoes two primary metabolic transformations in vivo:

-

Reduction: The heptadienone chain of curcumin is reduced by alcohol dehydrogenase to form dihydrocurcumin, tetrahydrocurcumin, and hexahydrocurcumin.[8][9]

-

Conjugation: The phenolic hydroxyl groups of curcumin and its reduced metabolites are conjugated with glucuronic acid (by UDP-glucuronosyltransferases) or sulfate (by sulfotransferases) to form curcumin glucuronides and curcumin sulfates, which are more water-soluble and readily excreted.[2][3]

A 1978 study utilizing deuterated curcumin was instrumental in elucidating these pathways in rats, identifying the major biliary metabolites as glucuronides of tetrahydrocurcumin and hexahydrocurcumin.

Experimental Protocol for In Vivo Metabolism Studies

Objective: To identify and quantify the metabolites of deuterated curcumin in a preclinical model.

Model: Male Wistar rats with cannulated bile ducts.

Test Article: [d6]-Curcumin (deuterated at the methoxy groups).

Procedure:

-

Dosing: A solution of [d6]-curcumin is administered to the rats via intravenous or intraperitoneal injection.

-

Sample Collection: Bile, urine, and feces are collected at predetermined time intervals over 24-48 hours.

-

Sample Preparation:

-

Bile samples may be treated with β-glucuronidase and sulfatase to hydrolyze conjugates.

-

All samples are extracted using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the metabolites.

-

-

Analytical Method: The extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is set to detect the parent [d6]-curcumin and its predicted metabolites based on their mass-to-charge ratios. The deuterium label serves as a unique signature to distinguish drug-related material from endogenous compounds.

-

Data Analysis: The chromatographic peaks corresponding to the parent drug and its metabolites are identified and quantified.

Visualizing Metabolic Pathways

The following diagram illustrates the primary metabolic pathways of curcumin. Deuteration at the methoxy groups is not expected to directly inhibit the primary reduction and conjugation pathways, but deuteration at other positions could have a more direct impact.

References

- 1. Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of the cancer chemopreventive agent curcumin in human and rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of metabolites of the chemopreventive agent curcumin in human and rat hepatocytes and in the rat in vivo, and evaluation of their ability to inhibit phorbol ester-induced prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Developments in Delivery, Bioavailability, Absorption and Metabolism of Curcumin: the Golden Pigment from Golden Spice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curcumin Pharmacokinetic and Pharmacodynamic Evidences in Streptozotocin-Diabetic Rats Support the Antidiabetic Activity to Be via Metabolite(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of piperine on the pharmacokinetics of curcumin in animals and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Curcumin Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics-Driven Evaluation of the Antioxidant Activity of Curcuminoids and Their Major Reduced Metabolites—A Medicinal Chemistry Approach [mdpi.com]

- 9. Reductive metabolites of curcumin and their therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (1E,4Z,6E)-Curcumin-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (1E,4Z,6E)-Curcumin-d6, a deuterated internal standard crucial for the accurate quantification of curcumin in various biological matrices. This document outlines supplier and purchasing information, detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS/MS), and an overview of the key signaling pathways modulated by curcumin.

Supplier and Purchasing Information

This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The primary CAS number for the (1E,4Z,6E) isomer is 1335198-02-1. Another deuterated curcumin, the (1E,6E) isomer, is associated with CAS number 1246833-26-0. For accurate experimental work, it is crucial to verify the isomeric form and CAS number with the supplier.

Below is a summary of key information from various suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the vendor.

| Supplier | Product Name | CAS Number | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Availability/Notes |

| Cayman Chemical | Curcumin-d6 | 1335198-02-1 | 25438 | ≥99% deuterated forms (d1-d6)[1][2] | C₂₁H₁₄D₆O₆[1][2] | 374.4[1] | In stock. Available in 1 mg and 5 mg quantities.[1] |

| MedChemExpress | This compound | Not specified | HY-143676S | Not specified | Not specified | Not specified | In stock.[3] |

| Cambridge Bioscience | Curcumin-d6 | 1335198-02-1 | CAY25438-1 mg | ≥99% deuterated forms (d1-d6)[2] | C₂₁H₁₄D₆O₆[2] | 374.41626[2] | Supplier for Cayman Chemical products.[2] |

| Biomol | Curcumin-d6 | 1335198-02-1 | Cay25438-500 | >99% deuterated forms (d1-d6)[4] | C₂₁H₁₄D₆O₆[4] | 374.4[4] | Supplier for Cayman Chemical products.[4] |

| Simson Pharma | Curcumin-d6 | 1246833-26-0 | C990004 | Not specified | C₂₁H₁₄D₆O₆[5] | 374.42[5] | In stock. Note the different CAS for the (1E,6E) isomer.[5] |

| MedChemExpress | Curcumin-d6 (Diferuloylmethane-d6) | 1246833-26-0 | HY-N0005S | 99.78% | C₂₁H₂₀O₆ (unlabeled) | 374.42 | In stock. Note the different CAS for the (1E,6E) isomer.[6] |

Experimental Protocol: Quantification of Curcumin in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the simultaneous determination of curcumin, curcumin glucuronide, and curcumin sulfate in human plasma using this compound as an internal standard (IS). This protocol is adapted from a validated method and is intended for research purposes.[7][8]

Materials and Reagents

-

This compound (Internal Standard)

-

Curcumin (analyte)

-

Methanol (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Human plasma (K₂EDTA as anticoagulant)

Stock and Working Solutions

-

Curcumin-d6 Stock Solution (1 mg/mL): Accurately weigh 2 mg of this compound and dissolve in 2 mL of a solution containing 0.2 mL of DMSO and 1.8 mL of acetone.

-

Curcumin Stock Solution (1 mg/mL): Prepare in the same manner as the Curcumin-d6 stock solution.

-

Working Solutions: Prepare working solutions of curcumin and the internal standard by diluting the stock solutions with the mobile phase to the desired concentrations for calibration curves and quality control samples.

Sample Preparation

-

Protein Precipitation: To a 100 µL aliquot of human plasma, add a specific volume of the Curcumin-d6 internal standard working solution.

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.[9]

-

Inject an aliquot of the reconstituted solution into the LC-MS/MS system.[10]

LC-MS/MS Conditions

-

LC System: A UPLC or HPLC system capable of gradient elution.

-

Column: Waters XTerra® MS C18 column (2.1 mm × 50 mm, 3.5 μm) or equivalent.[7][8]

-

Mobile Phase:

-

Gradient Elution: A gradient program should be optimized to achieve good separation of curcumin and its metabolites from endogenous plasma components.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative electrospray ionization (ESI-).[7][8]

-

MRM Transitions:

-

Curcumin: m/z 367.16 → 148.99

-

Curcumin-d6: m/z 373.20 → 176.18

-

(Transitions for curcumin glucuronide and sulfate should be optimized based on standards)

-

Data Analysis

Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. The concentration of curcumin in the plasma samples is then determined from this calibration curve.

Signaling Pathways Modulated by Curcumin

Curcumin, the non-deuterated parent compound of this compound, is a pleiotropic molecule that interacts with a multitude of molecular targets and modulates various intracellular signaling pathways.[11][12][13][14][15] The deuterated form is used as a tracer and is expected to exhibit similar biological activity. Understanding these pathways is crucial for researchers investigating the therapeutic potential of curcumin.

Below are diagrams of key signaling pathways influenced by curcumin, generated using Graphviz (DOT language).

Caption: Curcumin inhibits the NF-κB signaling pathway.

Caption: Curcumin inhibits the PI3K/Akt/mTOR signaling pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Curcumin-d6 - Cayman Chemical [bioscience.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Curcumin-d6 | CAS 1335198-02-1 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Curcumin-d6 | CAS No- 1246833-26-0 | Simson Pharma Limited [simsonpharma.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. An LC-MS/MS method for simultaneous determination of curcumin, curcumin glucuronide and curcumin sulfate in a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. portlandpress.com [portlandpress.com]

- 13. Curcuminoids as Cell Signaling Pathway Modulators: A Potential Strategy for Cancer Prevention - Noor - Current Medicinal Chemistry [rjpbr.com]

- 14. mdpi.com [mdpi.com]

- 15. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (1E,4Z,6E)-Curcumin-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, physical, and chemical data for (1E,4Z,6E)-Curcumin-d6. Given that the primary application of this deuterated isotope is as an internal standard in analytical chemistry, this guide also furnishes an in-depth exploration of the biological activities and associated experimental protocols of its non-deuterated analogue, curcumin. The insights into curcumin's mechanisms of action are crucial for researchers utilizing Curcumin-d6 for accurate quantification in biological matrices.

Section 1: Safety and Handling of this compound

This compound should be handled with care in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).

1.1 Hazard Identification

This compound is classified as hazardous.[1][2]

-

GHS Pictogram:

-

GHS07: Harmful

-

-

Hazard Statements:

-

Precautionary Statements:

1.2 First-Aid Measures

-

If inhaled: Move person into fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

1.3 Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C.[3]

Section 2: Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Chemical Name | (1E,4Z,6E)-5-hydroxy-1,7-bis[4-hydroxy-3-(methoxy-d3)phenyl]-1,4,6-heptatrien-3-one | [3] |

| CAS Number | 1335198-02-1 | [3] |

| Molecular Formula | C₂₁H₁₄D₆O₆ | [3] |

| Molecular Weight | 374.4 g/mol | [3][4] |

| Appearance | Orange Solid | [5] |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO and Dimethyl Formamide | |

| Storage | Store at -20°C | [3] |

Section 3: Biological Activity of Curcumin (Non-deuterated)

Curcumin, the non-deuterated analogue of this compound, is a highly pleiotropic molecule with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[6] It modulates multiple signaling pathways, making it a subject of intense research.

3.1 Quantitative Biological Data

The following table summarizes key quantitative data on the biological activity of curcumin.

| Assay | Cell Line/System | IC₅₀/EC₅₀ | Reference |

| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 cells | 6 µM | [3] |

| p300/CREB-binding protein (CBP) Histone Acetyltransferase (HAT) Inhibition | Potent Inhibitor | [7] |

3.2 Key Signaling Pathways Modulated by Curcumin

Curcumin's biological effects are attributed to its ability to modulate numerous cellular signaling pathways.

3.2.1 NF-κB Signaling Pathway

Curcumin is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation and cancer.[8]

3.2.2 MAPK Signaling Pathway

Curcumin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.

3.2.3 p53 Signaling Pathway

Curcumin can induce apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. content.labscoop.com [content.labscoop.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Curcumin D6 | C21H20O6 | CID 123810742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Curcumin-d6 | 1246833-26-0 [chemicalbook.com]

- 6. Curcumin | C21H20O6 | CID 969516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Protocol for the Quantification of Curcuminoids Using a Deuterated Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of curcuminoids (curcumin, demethoxycurcumin, and bisdemethoxycurcumin) in biological matrices, such as human plasma, using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a deuterated internal standard, curcumin-d6, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This application note includes a step-by-step experimental protocol, comprehensive data tables summarizing method validation parameters, and diagrams illustrating the experimental workflow and a key signaling pathway modulated by curcumin.

Introduction

Curcuminoids, the active polyphenolic compounds in turmeric (Curcuma longa), have garnered significant interest for their therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects[1]. Accurate quantification of curcuminoids in biological samples is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. However, the inherent variability in sample preparation and potential for ion suppression in mass spectrometry can lead to inaccurate results. The use of a stable isotope-labeled internal standard, such as curcumin-d6, is the gold standard for correcting these variabilities, thereby improving the robustness and reliability of the assay[2].

This protocol details a validated LC-MS/MS method for the simultaneous quantification of curcumin, demethoxycurcumin (DMC), and bisdemethoxycurcumin (BDMC) using curcumin-d6 as the internal standard.

Experimental Protocols

Materials and Reagents

-

Curcumin, Demethoxycurcumin (DMC), and Bisdemethoxycurcumin (BDMC) reference standards (≥98% purity)

-

Curcumin-d6 (deuterated internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (or other biological matrix)

-

tert-Butyl methyl ether (for liquid-liquid extraction)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of curcumin, DMC, BDMC, and curcumin-d6 in methanol.

-

Working Standard Solutions: Prepare a mixed working standard solution containing curcumin, DMC, and BDMC by diluting the stock solutions in methanol. Prepare a separate working solution for the internal standard, curcumin-d6.

-

Calibration Standards: Prepare a series of calibration standards by spiking the mixed curcuminoid working solution into the blank biological matrix (e.g., human plasma) to achieve a desired concentration range (e.g., 2.50–500 ng/mL)[3][4]. Add the curcumin-d6 internal standard working solution to each calibration standard to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation Method)[3][4]

-

Thaw plasma samples on ice.

-

To 100 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the curcumin-d6 internal standard working solution.

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography:

-

Column: Waters XTerra® MS C18 column (2.1 mm × 50 mm, 3.5 µm)[3][4].

-

Mobile Phase A: 10.0 mM ammonium formate (pH 3.0) in water[3][4].

-

Gradient Elution: A linear gradient can be employed, for example, starting with a lower percentage of Mobile Phase B and increasing over the run.

-

Column Temperature: 40 °C.

-

Injection Volume: 10 µL.

Tandem Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is commonly used for curcuminoids[3][4].

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor-to-product ion transitions need to be optimized for each analyte and the internal standard on the mass spectrometer being used.

Data Presentation

The quantitative performance of the method should be evaluated through a validation process. The following tables summarize typical validation parameters for the quantification of curcuminoids using a deuterated internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Curcumin | 2.50 - 500 | > 0.99 | 2.50 |

| Demethoxycurcumin | 2.50 - 500 | > 0.99 | 2.50 |

| Bisdemethoxycurcumin | 2.50 - 500 | > 0.99 | 2.50 |

Data synthesized from multiple sources.[3][4]

Table 2: Accuracy and Precision (Intra-day and Inter-day)

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Curcumin | 5 | < 10 | 90 - 110 | < 15 | 85 - 115 |

| 50 | < 10 | 90 - 110 | < 15 | 85 - 115 | |

| 400 | < 10 | 90 - 110 | < 15 | 85 - 115 | |

| Demethoxycurcumin | 5 | < 10 | 90 - 110 | < 15 | 85 - 115 |

| 50 | < 10 | 90 - 110 | < 15 | 85 - 115 | |

| 400 | < 10 | 90 - 110 | < 15 | 85 - 115 | |

| Bisdemethoxycurcumin | 5 | < 10 | 90 - 110 | < 15 | 85 - 115 |

| 50 | < 10 | 90 - 110 | < 15 | 85 - 115 | |

| 400 | < 10 | 90 - 110 | < 15 | 85 - 115 |

%CV = Coefficient of Variation. Data represents typical acceptance criteria for bioanalytical method validation.

Table 3: Recovery

| Analyte | Concentration (ng/mL) | Mean Recovery (%) |

| Curcumin | 5 | > 85 |

| 50 | > 85 | |